molecular formula C5H6N4O2 B1221601 1H-Imidazole-4,5-dicarboxamide CAS No. 83-39-6

1H-Imidazole-4,5-dicarboxamide

Cat. No. B1221601
CAS RN: 83-39-6
M. Wt: 154.13 g/mol
InChI Key: NNWAARLSYSBVPB-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarboxamide, also known as Imidazole-4,5-dicarboxamide, is a heterocyclic aromatic compound with a molecular formula of C3H4N2O2. It is a versatile chemical that has been widely studied and applied in many areas of scientific research.

Scientific Research Applications

Synthesis and Chemical Libraries

1H-Imidazole-4,5-dicarboxamide has been extensively utilized in the synthesis of diverse chemical libraries. Solinas et al. (2009) and Baures et al. (2008) have demonstrated the derivation of imidazole-4,5-dicarboxylic acid with amino acid esters and alkanamines, leading to compounds that potentially inhibit kinases through competitive binding to the ATP site. These studies underline the versatility of this compound in generating compounds with varying biological activities (Solinas, Dicesare, & Baures, 2009)(Solinas, Dicesare, & Baures, 2008).

Improved Synthesis Methods

Wiznycia and Baures (2002) developed an improved method for synthesizing dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamides. This advancement reflects a significant improvement in yield and a reduction in synthetic steps, showcasing the evolving methodologies in handling this compound for drug discovery (Wiznycia & Baures, 2002).

Pharmaceutical Research

In the realm of pharmaceutical research, this compound derivatives have shown potential in cancer treatment. Perchellet et al. (2005) found that N,N'-disubstituted imidazole-4,5-dicarboxamides inhibited the proliferation of HL-60 cells, indicating their potential as anticancer agents. This study highlights the importance of this compound derivatives in developing new cancer therapies (Perchellet, Perchellet, & Baures, 2005).

Application in MRI Imaging

This compound derivatives have also found applications in medical imaging. Yang et al. (2016) demonstrated the use of these compounds in chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI). They found that imidazole-4,5-dicarboxamides provided strong contrast in MRI imaging, with potential applications in detecting physiological changes such as kidney pH (Yang et al., 2016).

Structural and Molecular Studies

Ghosh et al. (2009) focused on the reaction of lead nitrate and 1H-imidazole-4,5-dicarboxylic acid under varying conditions, yielding compounds with unique structural properties. This research contributes to the understanding of the molecular and structural characteristics of this compound derivatives (Ghosh, Rao, Sanguramath, & Rao, 2009).

Biochemical Analysis

Biochemical Properties

1H-Imidazole-4,5-dicarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as cytochrome P450, where it binds to the heme iron atom, influencing the enzyme’s activity . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated anticoccidial effects, particularly against coccidia that are resistant to other drugs . This indicates that the compound can alter cellular processes to combat infections, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, its binding to cytochrome P450 alters the enzyme’s activity, impacting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, derivatives of this compound have shown significant anticoccidial effects at specific dosages, but higher doses may cause toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, highlighting its role in metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall activity . Studying the transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization affects the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

1H-imidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWAARLSYSBVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232109
Record name Glycarbylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83-39-6
Record name 1H-Imidazole-4,5-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycarbylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycarbylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIAMIDE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the imidazole-4,5-dicarboxamide (I45DC) scaffold attractive for drug discovery?

A1: I45DCs possess a unique structure characterized by an intramolecular hydrogen bond. This bond predisposes the molecule to adopt a folded conformation, mimicking the structure of substituted purines like adenosine. [, , ] This structural feature makes I45DCs potential inhibitors of kinases, which bind to ATP through a similar conformation. [, ]

Q2: How does the intramolecular hydrogen bond strength influence the properties of I45DCs?

A2: Studies using model I45DC structures in DMSO-d6 reveal a strong intramolecular hydrogen bond with an estimated strength of 14 ± 1 kcal/mol. [] This strong bond contributes to the folded conformation and influences the compound's basicity, making it weaker compared to imidazoles with similar electron-withdrawing groups. []

Q3: Can you elaborate on the antiproliferative activity of I45DCs and their potential as anticancer agents?

A3: Research has demonstrated the antiproliferative activity of various N,N'-disubstituted I45DCs against HL-60 leukemia cells. [] These compounds exhibit IC50 values in the 2.5-25 μM range, suggesting potential for further development as anticancer agents. [] The observed structure-activity relationship (SAR) indicates that hydrogen bonding interactions within the ATP-binding site of cyclin-dependent kinase 2 (cdk2) likely contribute to their activity. []

Q4: How does the substitution pattern on the I45DC scaffold affect its intermolecular interactions?

A4: Studies using a series of chiral I45DC derivatives have revealed the influence of stereochemistry and substitution on intermolecular interactions. [] Enantiomeric I45DCs show a preference for racemic associations in solution and the solid state, likely driven by intermolecular hydrogen bonding. [] In contrast, imidazole-4-carboxylic acid ester-5-carboxamides (I45EAs), which are closely related to I45DCs, tend to form intermolecular hydrogen-bonded tapes, with enantiomeric mixtures yielding solid solutions. []

Q5: What synthetic approaches are available for preparing I45DC derivatives?

A5: Several methods have been reported for synthesizing I45DC derivatives. One approach involves the transformation of imidazole-4,5-dicarboxylic acid into dissymmetrically substituted I45DCs through a four-step process, achieving yields greater than 51%. [] Parallel synthesis strategies have also been successfully employed to generate diverse libraries of I45DCs bearing various substituents, including amino acid esters, alkanamines, and chiral diamines. [, , ]

Q6: What are the applications of I45DCs beyond potential anticancer agents?

A6: Beyond their potential in cancer therapy, I45DCs have shown promise as chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) contrast agents. [] Specifically, I45DCs exhibit strong CEST contrast at a significant chemical shift from water (7.8 ppm) with a strong pH dependence. [] This property enables their use for in vivo pH sensing, as demonstrated by studies monitoring kidney pH after intravenous administration. []

Q7: Are there any studies focusing on the interaction of I45DC derivatives with bacterial resistance mechanisms?

A7: Yes, research has explored the use of I45DC derivatives as potential inhibitors of the AcrAB-TolC efflux pump in Escherichia coli, a significant contributor to multidrug resistance in bacteria. [] Through multi-step virtual screening and subsequent synthesis, novel I45DCs containing a morpholine moiety were identified and evaluated for their ability to inhibit this efflux pump. [] This research highlights the potential of I45DCs in combating bacterial drug resistance.

Q8: What analytical techniques are commonly used to characterize and quantify I45DCs?

A8: Various analytical techniques are employed for the characterization and quantification of I45DCs. Commonly used techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Utilized to elucidate the structure and conformation of I45DCs, providing insights into intramolecular hydrogen bonding and other structural features. [, , , ]
  • Infrared (IR) spectroscopy: Employed to identify functional groups present in the I45DC molecule, aiding in structural confirmation. [, ]
  • Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of I45DCs, contributing to structural elucidation and purity assessment. [, ]
  • Liquid chromatography-mass spectrometry (LC-MS): A powerful combination for separating and characterizing I45DC mixtures, enabling the analysis of complex samples and libraries. [, ]
  • X-ray diffraction: Employed to determine the solid-state structure of I45DC complexes, revealing intermolecular interactions and packing arrangements. []

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